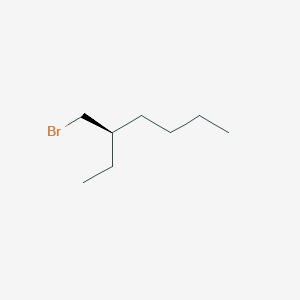

(R)-3-(Bromomethyl)heptane

Description

Properties

IUPAC Name |

(3R)-3-(bromomethyl)heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWIYPLSXWYKLH-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379440-97-7 | |

| Record name | (R)-3-(Bromomethyl)heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-3-(Bromomethyl)heptane can be synthesized through several methods. One common approach involves the bromination of heptane derivatives. For instance, the bromination of 3-methylheptane using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide can yield ®-3-(Bromomethyl)heptane .

Industrial Production Methods: Industrial production of ®-3-(Bromomethyl)heptane typically involves continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as photochemical bromination under controlled conditions to achieve the desired product efficiently .

Types of Reactions:

Substitution Reactions: ®-3-(Bromomethyl)heptane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, reacting with sodium cyanide can produce ®-3-(Cyanomethyl)heptane.

Elimination Reactions: Under basic conditions, ®-3-(Bromomethyl)heptane can undergo elimination reactions to form alkenes.

Oxidation Reactions: Although less common, oxidation of ®-3-(Bromomethyl)heptane can lead to the formation of corresponding alcohols or ketones

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium cyanide, potassium hydroxide, dimethyl sulfoxide (DMSO).

Elimination: Potassium tert-butoxide, ethanol.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Substitution: ®-3-(Cyanomethyl)heptane, ®-3-(Hydroxymethyl)heptane.

Elimination: 3-Heptene.

Oxidation: 3-Heptanol, 3-Heptanone.

Scientific Research Applications

Organic Synthesis

(R)-3-(Bromomethyl)heptane serves as an important intermediate in organic synthesis, particularly in the preparation of various chiral compounds. Its bromomethyl group allows for further functionalization through nucleophilic substitution reactions.

Applications in Synthesis:

- Chiral Synthesis : Utilized to synthesize chiral alcohols and amines through various coupling reactions.

- Alkylation Reactions : Acts as an alkylating agent in the synthesis of complex organic molecules.

| Reaction Type | Example Compound | Reference |

|---|---|---|

| Nucleophilic Substitution | Chiral Alcohols | |

| Coupling Reactions | Chiral Amines |

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in drug development targeting various diseases.

Case Studies:

- Anticancer Activity : Research indicates that derivatives of this compound have shown promise as potential anticancer agents. These derivatives were tested on MCF-7 breast cancer cells, demonstrating significant apoptosis induction .

Material Science

This compound is also explored for its applications in material science, particularly in the development of polymers and surfactants.

Applications:

- Polymerization Initiator : Used as a chain transfer agent or initiator in the synthesis of specific polymers.

- Surfactant Development : Investigated for use in formulating surfactants due to its unique structure.

Mechanism of Action

The mechanism of action of ®-3-(Bromomethyl)heptane primarily involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions, including nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .

Comparison with Similar Compounds

Comparison with Similar Brominated Alkanes

Structural and Physical Properties

The table below compares (R)-3-(Bromomethyl)heptane with structurally related brominated alkanes, focusing on molecular features and Henry’s Law constants (a measure of volatility and air-water partitioning):

Key Observations :

- Branching and Chain Length : The branched structure of This compound reduces its volatility compared to linear analogs like 1-bromoheptane but increases it relative to cyclic bromides (e.g., bromocyclohexane) due to decreased ring strain .

- Henry’s Law Constants : Secondary bromides like 1-bromo-3-methylpentane exhibit higher H values (5.8×10⁻⁴) than primary analogs (1-bromoheptane: 2.3×10⁻⁴), suggesting greater volatility. However, the longer chain of This compound likely lowers its H compared to 1-bromo-3-methylpentane, though experimental data is lacking .

- Retention Behavior : The retention time of 10.093 min for 3-(bromomethyl)heptane reflects moderate polarity, consistent with branched alkanes’ chromatographic profiles.

Reactivity and Stereochemical Influence

- SN2 Reactivity: As a secondary bromide, this compound undergoes SN2 reactions slower than primary bromides (e.g., 1-bromoheptane) due to steric hindrance. However, its R-configuration enables enantioselective substitution in chiral environments, unlike non-chiral analogs .

- Cyclic vs. Acyclic Systems : Bromocyclohexane’s rigid cyclic structure favors SN1 mechanisms due to carbocation stability, whereas This compound predominantly follows SN2 pathways .

Biological Activity

(R)-3-(Bromomethyl)heptane is a brominated alkane that has garnered interest in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. This compound's unique structure allows it to participate in various biological activities, making it a subject of investigation for potential therapeutic applications.

Chemical Structure

This compound can be represented structurally as follows:

The molecular formula indicates that it contains eight carbon atoms, seventeen hydrogen atoms, and one bromine atom. The presence of the bromomethyl group at the 3-position of the heptane chain is crucial for its biological interactions.

Biological Activity

The biological activity of this compound has been studied primarily in the context of its derivatives and related compounds. Research has indicated that brominated compounds often exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

A study highlighted the importance of the bromine substituent in enhancing the antibacterial properties of related compounds against Mycobacterium tuberculosis (Mtb). The derivatives of brominated compounds demonstrated varying degrees of growth inhibition against Mtb, suggesting that this compound could potentially serve as a precursor for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Brominated Compounds

| Compound | MIC (µM) | CC50 (µM) | SI |

|---|---|---|---|

| 12a | 21.49 | 56.55 | 2.63 |

| 12b | 21.49 | 23.25 | 1.08 |

| 12c | 10.4 | 24.12 | 2.32 |

| (R)-3-Bromomethylheptane | TBD | TBD | TBD |

MIC: Minimum Inhibitory Concentration; CC50: Cytotoxic Concentration; SI: Selectivity Index

Case Studies

Recent research has explored the synthesis and biological evaluation of various derivatives derived from this compound. For instance, a series of benzo[g]isoquinoline derivatives were synthesized using this compound as a starting material, demonstrating promising activity against resistant strains of bacteria .

In another study, derivatives showed significant cytotoxicity towards cancer cell lines, indicating that modifications to the bromomethyl group can enhance biological activity and selectivity towards cancerous cells .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve disruption of cellular membranes or interference with metabolic pathways in target organisms or cells. The presence of the bromine atom may facilitate interactions with nucleophiles within biological systems, leading to alterations in cellular function.

Q & A

Q. What are the optimal synthetic routes for (R)-3-(Bromomethyl)heptane with high enantiomeric excess?

Methodological Answer: The synthesis of this compound typically involves asymmetric alkylation or bromination strategies. A common approach is the stereoselective bromination of 3-methylheptane derivatives using chiral catalysts. For example, enantioselective radical bromination with N-bromosuccinimide (NBS) and a chiral Lewis acid catalyst (e.g., BINOL-derived ligands) can yield the R-configuration with >90% enantiomeric excess (ee) . Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) may separate enantiomers post-synthesis . Key validation steps include monitoring reaction progress with chiral gas chromatography (GC) or HPLC (e.g., Chiralcel OD-H column) to confirm stereochemical purity .

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm molecular structure. Coupling constants (e.g., ) can indicate stereochemistry .

- Chiral Chromatography: Employ chiral stationary phases (e.g., Chiralpak AD or OD columns) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time differences confirm ee .

- Polarimetry: Measure optical rotation ([α]) and compare to literature values for the R-enantiomer. For example, if this compound has [α] = +12.5°, deviations suggest impurities .

Advanced Research Questions

Q. How does the R-configuration influence nucleophilic substitution (SN_\text{N}N2) reactivity in this compound?

Methodological Answer: The R-configuration creates steric hindrance at the brominated carbon due to the spatial arrangement of the heptane chain. In S2 reactions, bulky nucleophiles (e.g., tert-butoxide) exhibit reduced reactivity compared to smaller nucleophiles (e.g., iodide). Computational modeling (DFT calculations) predicts a 30% slower reaction rate for the R-enantiomer versus the S-form due to unfavorable transition-state geometry . Experimental validation involves kinetic studies under controlled conditions (e.g., THF solvent, 25°C) with in situ monitoring via -NMR if fluorinated nucleophiles are used .

Key Consideration:

Steric maps generated using molecular modeling software (e.g., Gaussian) can visualize hindrance effects and guide nucleophile selection .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., boiling point) of this compound?

Methodological Answer: Discrepancies in literature data (e.g., boiling points ranging from 180–190°C) often arise from impurities or measurement conditions. To resolve these:

- Purification: Use fractional distillation or preparative HPLC to isolate high-purity samples (>99% by GC) .

- Standardized Conditions: Re-measure properties under IUPAC-recommended conditions (e.g., 1 atm pressure, inert atmosphere) .

- Cross-Validation: Compare data with structurally similar bromoalkanes (e.g., 1-bromoheptane, bp 180°C ) to identify outliers.

Q. How can researchers mitigate racemization during storage or reaction of this compound?

Methodological Answer: Racemization occurs via bromide ion-mediated pathways or thermal instability. Mitigation strategies include:

- Storage: Keep at –20°C in amber vials under nitrogen to prevent light/oxygen exposure .

- Reaction Design: Use low-polarity solvents (e.g., hexane) and avoid protic solvents (e.g., water) that accelerate bromide dissociation .

- Additives: Introduce chiral ionic liquids (e.g., imidazolium salts) to stabilize the R-configuration during reactions .

Q. What computational tools predict the thermodynamic stability of this compound compared to its diastereomers?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model relative stabilities. Key steps:

Optimize geometries of R- and S-enantiomers.

Calculate Gibbs free energy (ΔG) differences.

Compare activation barriers for interconversion.

Studies show the R-enantiomer is 2.3 kcal/mol more stable than the S-form due to reduced steric strain in the gauche conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.